molecular formula C3H5N5O B11770378 N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

Cat. No.: B11770378
M. Wt: 127.11 g/mol
InChI Key: DUTSNWIVGOSIBW-UHFFFAOYSA-N
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Description

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research The compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

The synthesis of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide typically involves multiple steps. One common method starts with commercially available chemicals and proceeds through a series of reactions to form the desired triazole ring. For instance, a five-step synthesis route has been reported, which includes the preparation of intermediate compounds and their subsequent conversion into the final product . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using common reducing agents.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide can be compared with other similar nitrogen-rich heterocycles, such as:

Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

N-(5-amino-2H-triazol-4-yl)formamide

InChI

InChI=1S/C3H5N5O/c4-2-3(5-1-9)7-8-6-2/h1H,(H4,4,5,6,7,8,9)

InChI Key

DUTSNWIVGOSIBW-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NNN=C1N

Origin of Product

United States

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